N-allyl-2-(benzoylamino)benzamide
CAS No.:
Cat. No.: VC9953739
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N2O2 |
|---|---|
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | 2-benzamido-N-prop-2-enylbenzamide |
| Standard InChI | InChI=1S/C17H16N2O2/c1-2-12-18-17(21)14-10-6-7-11-15(14)19-16(20)13-8-4-3-5-9-13/h2-11H,1,12H2,(H,18,21)(H,19,20) |
| Standard InChI Key | AQMJKODHLTZTGP-UHFFFAOYSA-N |
| SMILES | C=CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
| Canonical SMILES | C=CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
N-Allyl-2-(benzoylamino)benzamide (IUPAC name: N-allyl-2-[(benzoyl)amino]benzamide) features a benzamide core with two distinct functional groups:
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A benzoylamino group (-NH-C(=O)-C₆H₅) at the 2-position of the benzene ring.
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An allyl group (-CH₂-CH=CH₂) attached to the amide nitrogen.
The molecular formula is C₁₇H₁₆N₂O₂, with a molecular weight of 280.32 g/mol. The compound’s structure is derived from N-alkylation of 2-(benzoylamino)benzamide, introducing conformational flexibility through the allyl moiety, which may influence solubility and intermolecular interactions .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of N-allyl-2-(benzoylamino)benzamide can be inferred from methodologies applied to analogous benzamides (Table 1) :
Table 1: Proposed Synthesis Route for N-Allyl-2-(benzoylamino)benzamide
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Benzoylation of 2-aminobenzamide | Benzoyl chloride, NaOH, H₂O, 0–5°C | 75% |
| 2 | N-Allylation of 2-(benzoylamino)benzamide | Allyl bromide, LDA, THF, −78°C to rt | 62% |
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Benzoylation: 2-Aminobenzamide reacts with benzoyl chloride under basic conditions to form 2-(benzoylamino)benzamide . This step parallels the acylation of amines reported in thiadiazole syntheses .
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N-Allylation: Deprotonation of the amide nitrogen using lithium diisopropylamide (LDA) enables nucleophilic substitution with allyl bromide, a strategy demonstrated in the alkylation of tertiary benzamides .
Spectroscopic Characterization
While experimental data for N-allyl-2-(benzoylamino)benzamide are unavailable, key spectral features can be extrapolated from related compounds:
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IR Spectroscopy: A strong absorption band near 1650–1680 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch) .
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¹H NMR:
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¹³C NMR: Signals at δ 165–170 ppm (amide carbonyl) and δ 115–135 ppm (aromatic carbons) .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 280.32 g/mol |
| Melting Point | Not reported (analogs: 150–220°C) |
| Solubility | Low in H₂O; soluble in DMSO, DMF |
| LogP (Partition) | ~2.8 (estimated via ChemDraw) |
The allyl group enhances lipophilicity compared to non-alkylated benzamides, potentially improving membrane permeability in biological systems .
Biological Activity and Applications
Antimicrobial Activity
1,3,4-Thiadiazole derivatives bearing benzamide moieties exhibit antiviral and antituberculosis properties . The allyl substituent may modulate electron distribution, enhancing binding to microbial targets like HIV-1 reverse transcriptase .
Research Challenges and Future Directions
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Synthetic Optimization: Current yields for N-alkylation steps remain modest (~60%). Transition-metal catalysis or microwave-assisted synthesis could improve efficiency .
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Biological Screening: Prioritize in vitro assays against cancer cell lines (e.g., LNCaP, PC-3) and microbial pathogens to validate hypothesized activities.
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Structure–Activity Relationship (SAR): Systematic modification of the allyl group (e.g., substituting with propargyl or cyclopropyl) could refine potency and selectivity .
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